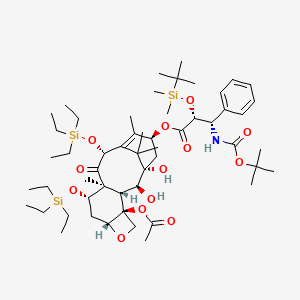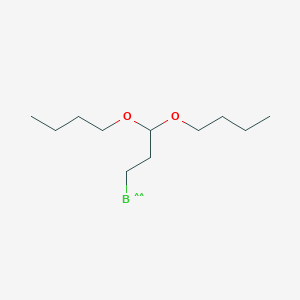
CID 138987051
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutoxypropylborane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. Organoboron compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. Dibutoxypropylborane, with its specific structure, offers distinct reactivity patterns that make it valuable in both academic research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibutoxypropylborane can be synthesized through the hydroboration of alkenes with diborane (B2H6) or other borane reagents. The reaction typically involves the addition of diborane to an alkene, followed by oxidation to yield the desired organoboron compound. The reaction conditions often require an inert atmosphere and solvents such as tetrahydrofuran (THF) to stabilize the borane intermediates .
Industrial Production Methods
Industrial production of dibutoxypropylborane may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems can enhance the efficiency of the hydroboration reaction, making it more suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Dibutoxypropylborane undergoes various types of chemical reactions, including:
Oxidation: Conversion to alcohols or other oxygen-containing compounds.
Reduction: Reduction of carbonyl compounds to alcohols.
Substitution: Replacement of the boron atom with other functional groups.
Common Reagents and Conditions
Reduction: Dibutoxypropylborane can act as a reducing agent in the presence of suitable catalysts.
Substitution: Various nucleophiles can be used to substitute the boron atom, depending on the desired product.
Major Products Formed
The major products formed from these reactions include alcohols, amines, and other functionalized organic compounds. The specific products depend on the reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
Dibutoxypropylborane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which dibutoxypropylborane exerts its effects involves the formation of boron-carbon bonds through hydroboration reactions. The boron atom in dibutoxypropylborane acts as an electrophile, facilitating the addition to alkenes and other unsaturated compounds. This reactivity is crucial for its role in organic synthesis and other applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diborane (B2H6): A simpler boron hydride used in similar hydroboration reactions.
Boronic Acids (RB(OH)2): Widely used in Suzuki-Miyaura coupling reactions.
Boranes (BH3 derivatives): Various derivatives used in hydroboration and reduction reactions.
Uniqueness
Dibutoxypropylborane is unique due to its specific structure, which provides distinct reactivity patterns compared to other boron compounds. Its ability to form stable boron-carbon bonds and undergo selective reactions makes it valuable in both research and industrial applications .
Eigenschaften
Molekularformel |
C11H23BO2 |
|---|---|
Molekulargewicht |
198.11 g/mol |
InChI |
InChI=1S/C11H23BO2/c1-3-5-9-13-11(7-8-12)14-10-6-4-2/h11H,3-10H2,1-2H3 |
InChI-Schlüssel |
GDGUYYDXVLPCNL-UHFFFAOYSA-N |
Kanonische SMILES |
[B]CCC(OCCCC)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine](/img/structure/B13410261.png)

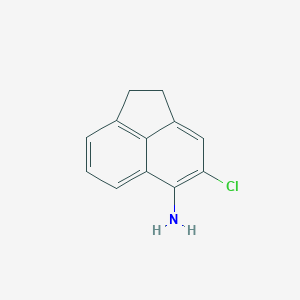
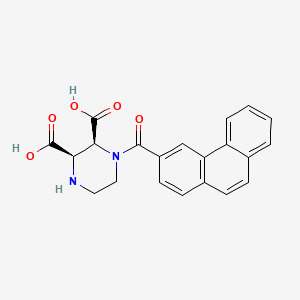
![potassium;[(E)-[10-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyldecylidene]amino] sulfate](/img/structure/B13410286.png)
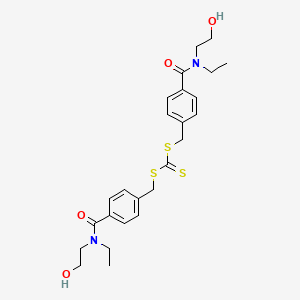
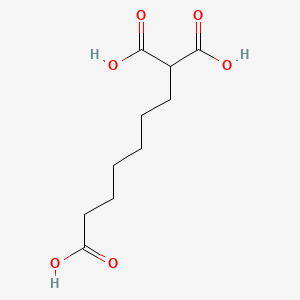

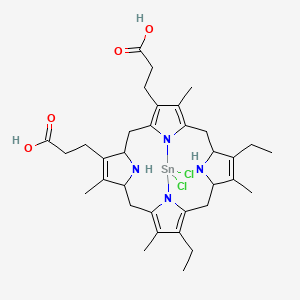
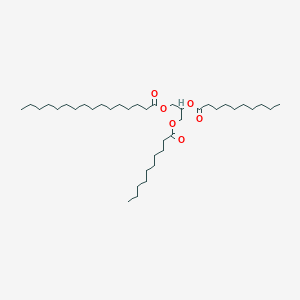
![1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B13410317.png)
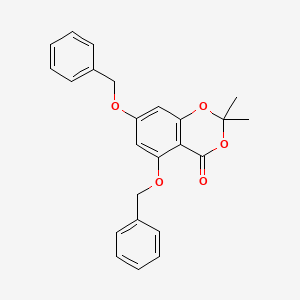
![3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide](/img/structure/B13410324.png)
